(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hcl (R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hcl
Brand Name: Vulcanchem
CAS No.: 2089671-56-5
VCID: VC5747490
InChI: InChI=1S/C5H9F2N.ClH/c6-5(7)4(8)3-1-2-3;/h3-5H,1-2,8H2;1H/t4-;/m1./s1
SMILES: C1CC1C(C(F)F)N.Cl
Molecular Formula: C5H10ClF2N
Molecular Weight: 157.59

(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hcl

CAS No.: 2089671-56-5

Cat. No.: VC5747490

Molecular Formula: C5H10ClF2N

Molecular Weight: 157.59

* For research use only. Not for human or veterinary use.

(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hcl - 2089671-56-5

Specification

CAS No. 2089671-56-5
Molecular Formula C5H10ClF2N
Molecular Weight 157.59
IUPAC Name (1R)-1-cyclopropyl-2,2-difluoroethanamine;hydrochloride
Standard InChI InChI=1S/C5H9F2N.ClH/c6-5(7)4(8)3-1-2-3;/h3-5H,1-2,8H2;1H/t4-;/m1./s1
Standard InChI Key QBVLWPRDOQTIIQ-PGMHMLKASA-N
SMILES C1CC1C(C(F)F)N.Cl

Introduction

(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is a fluorinated organic compound that belongs to the class of amines. It is characterized by its unique structural features, including a cyclopropyl group and two fluorine atoms, which contribute to its chemical properties and biological activity. This compound is of significant interest in both synthetic and medicinal chemistry due to its potential applications in drug development and organic synthesis.

Synthesis Methods

The synthesis of (R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride typically involves advanced organic chemistry techniques. Common approaches include the use of specific solvents and catalysts to enhance reaction yields and selectivity. For instance, solvents like dimethylacetamide and catalysts such as iron or ytterbium trifluoromethanesulfonate may be employed in the synthesis process.

Biological Applications

This compound is of interest in medicinal chemistry due to its potential as an inhibitor or modulator of specific enzymes or receptors. Its structural similarity to other bioactive compounds allows it to interact with biological targets, which is significant in various disease research contexts, including Alzheimer's disease.

Safety and Handling

(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is classified with hazard statements H315, H319, and H335, indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage procedures are essential to minimize risks associated with its use.

Safety Information Table

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Signal WordWarning
Precautionary StatementsP261, P280, P302+P352, P304+P340, P305+P351+P338

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator